4-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Overview
Description
The compound “4-bromo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is likely to be a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of a tetrahydroquinoline group suggests that this compound might have interesting biological activities .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond. The bromine atom might be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a propylsulfonyl group, and a tetrahydroquinoline group. The bromine atom on the benzene ring would be a significant feature, potentially affecting the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is used. The bromine atom might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzamide derivatives are typically solid at room temperature, and the presence of a bromine atom might increase the compound’s density and boiling point .Mechanism of Action
Mode of Action
For instance, the bromine atom could potentially be involved in electrophilic aromatic substitution reactions . The sulfonyl group might also play a role in binding to the target, as sulfonyl groups are known to form hydrogen bonds with amino acid residues in proteins .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Compounds with similar structures have been involved in various biochemical pathways, including signal transduction, enzyme inhibition, and modulation of ion channels .
Pharmacokinetics
The presence of the sulfonyl group could potentially enhance water solubility, which might influence absorption and distribution . The bromine atom might also affect the compound’s metabolic stability, as halogenated compounds are often more resistant to metabolic degradation .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target information. Based on its structure, it could potentially modulate protein function, alter signal transduction pathways, or inhibit enzymatic activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its reactivity could be affected by pH. Temperature might influence the compound’s stability and its interactions with targets. The presence of other molecules could lead to competitive or noncompetitive interactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-2-12-26(24,25)22-11-3-4-15-13-17(9-10-18(15)22)21-19(23)14-5-7-16(20)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNHOCFUYDYYBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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